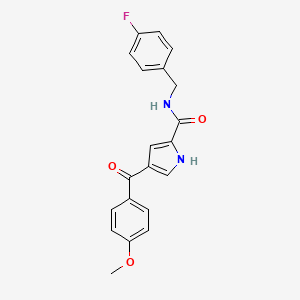
N-(4-fluorobenzyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O3 and its molecular weight is 352.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorobenzyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound belongs to the class of pyrrole derivatives, characterized by a five-membered heterocyclic structure. Its specific features include:
- Pyrrole Ring : A five-membered ring with nitrogen.
- Carboxamide Group : Enhances hydrogen bonding capabilities.
- Fluorobenzyl Group : Increases lipophilicity and potential binding to biological targets.
- Methoxybenzoyl Moiety : Contributes to the compound's overall reactivity and interaction with enzymes.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Pyrrole derivatives have shown efficacy against various bacterial strains.
- Antiviral Activity : Certain structural analogs have demonstrated the ability to inhibit viral replication.
- Antitubercular Effects : Some derivatives have been identified as potent inhibitors of the MmpL3 protein, crucial for Mycobacterium tuberculosis cell wall synthesis.
Structure-Activity Relationships (SAR)
The presence of specific functional groups in this compound significantly influences its biological activity. The following table summarizes the SAR findings related to this compound and its analogs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-pyrrolidinone | Methoxy group; lacks fluorine | Antimicrobial |
| 5-Fluoro-1H-pyrrole-2-carboxylic acid | Fluorine substitution; carboxylic acid | Antitumor |
| 3-Amino-1H-pyrrole-2-carboxamide | Amino group; carboxamide | Antibacterial |
| This compound | Fluorine and methoxy groups | Potentially broad-spectrum |
Uniqueness : The combination of both fluorine and methoxy groups enhances lipophilicity, potentially improving bioavailability compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets. For instance:
-
Molecular Docking Studies :
- Predictive models suggest that this compound can effectively bind to active sites of enzymes such as MmpL3, similar to other pyrrole derivatives.
- Binding affinity studies indicate that modifications in substituents can lead to enhanced interactions with target proteins.
- In Vitro Assays :
- Comparative Analysis with Other Derivatives :
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-17-8-4-14(5-9-17)19(24)15-10-18(22-12-15)20(25)23-11-13-2-6-16(21)7-3-13/h2-10,12,22H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBIQBBMHGJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














